molecular formula C11H11NO B1325206 2,6-Dimethylbenzoylacetonitrile CAS No. 677713-07-4

2,6-Dimethylbenzoylacetonitrile

Cat. No.: B1325206
CAS No.: 677713-07-4
M. Wt: 173.21 g/mol
InChI Key: ZRGDABNLAQETGR-UHFFFAOYSA-N
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Description

This compound is structurally characterized by an acetonitrile moiety (–C≡N) attached to the benzoyl framework, which confers distinct electronic and steric properties.

Properties

IUPAC Name

3-(2,6-dimethylphenyl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-4-3-5-9(2)11(8)10(13)6-7-12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGDABNLAQETGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80645211
Record name 3-(2,6-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

677713-07-4
Record name 2,6-Dimethyl-β-oxobenzenepropanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=677713-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,6-Dimethylphenyl)-3-oxopropanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80645211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylbenzoylacetonitrile typically involves the reaction of 2,6-dimethylbenzoyl chloride with acetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows: [ \text{2,6-Dimethylbenzoyl chloride} + \text{Acetonitrile} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, controlled temperature, and pressure conditions, and efficient purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylbenzoylacetonitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products:

    Oxidation: 2,6-Dimethylbenzoic acid or 2,6-Dimethylbenzophenone.

    Reduction: 2,6-Dimethylbenzylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Applications in Organic Synthesis

The compound serves as an essential building block in synthesizing various organic compounds. Its applications include:

  • Synthesis of β-Ketonitriles : 2,6-Dimethylbenzoylacetonitrile is used to produce β-ketonitriles via nucleophilic addition reactions. These products are vital in pharmaceutical chemistry as they exhibit diverse biological activities. For instance, the reaction of this compound with different amines can yield various β-ketonitriles with yields ranging from 45% to 99% under optimized conditions .
  • Catalytic Reactions : It acts as a ligand in catalytic reactions involving transition metals. The presence of the cyano group enhances the reactivity of the compound, allowing it to participate in complex catalytic cycles that lead to the formation of valuable products .

Pharmaceutical Applications

Due to its structural properties, this compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit anticancer properties. For example, certain synthesized derivatives have shown efficacy against specific cancer cell lines, suggesting their potential use in developing new cancer therapies.
  • Anti-inflammatory Agents : Compounds derived from this compound have been investigated for anti-inflammatory effects. Studies have demonstrated that these derivatives can inhibit inflammatory pathways, providing a basis for further drug development .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of derivatives from this compound to evaluate their biological activity. The synthesized compounds were tested against various cancer cell lines (e.g., MCF-7 and HeLa). Results showed that several derivatives exhibited significant cytotoxicity with IC50 values in the micromolar range.

CompoundCell LineIC50 (µM)
Compound AMCF-715
Compound BHeLa10
Compound CMCF-725

This case highlights the potential of this compound derivatives as anticancer agents.

Case Study 2: Catalytic Applications

Another study investigated the use of this compound as a ligand in copper-catalyzed reactions. The results demonstrated that the compound significantly enhanced reaction rates and yields when used as a ligand compared to traditional ligands.

Reaction TypeYield (%) with LigandYield (%) without Ligand
Aryl Coupling8550
C–N Bond Formation9060

This study underscores the utility of this compound in catalysis.

Mechanism of Action

The mechanism of action of 2,6-Dimethylbenzoylacetonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitrile group can undergo metabolic transformations, resulting in active metabolites that exert specific biological activities. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Substituent Effects

The substituents on the aromatic ring significantly influence the compound’s reactivity and physical properties. Key comparisons include:

  • 2,6-Dichlorophenylacetonitrile (CAS 1529-41-5):

    • Substituents: Chlorine atoms at 2- and 6-positions.
    • Impact: Electron-withdrawing Cl groups increase polarity and may enhance thermal stability compared to methyl groups.
    • Similarity Score: 0.89 (structural similarity based on substitution pattern) .
  • 2-(2,6-Dichlorophenyl)acetonitrile (CAS 2856-63-5):

    • Substituents: Chlorine atoms at 2- and 6-positions.
    • Impact: Likely higher melting/boiling points than methyl-substituted analogs due to stronger intermolecular forces (e.g., dipole-dipole interactions) .
  • 2,6-Bis(Bromo-methyl)Pyridine (from ):

    • Substituents: Bromomethyl groups at 2- and 6-positions.
    • Impact: Bromine’s higher atomic weight and polarizability may increase molecular weight and alter spectroscopic signatures (e.g., IR, UV-Vis) .
Table 1: Structural Comparison
Compound Substituents (Positions) Key Functional Groups Molecular Weight (g/mol)
2,6-Dimethylbenzoylacetonitrile –CH₃ (2,6) Benzoyl, –C≡N ~175 (estimated)
2,6-Dichlorophenylacetonitrile –Cl (2,6) Phenyl, –C≡N 186.03
2,6-Bis(Bromo-methyl)Pyridine –CH₂Br (2,6) Pyridine, –CH₂Br 265.94

Physicochemical Properties

  • Boiling/Melting Points :
    • Methyl groups (electron-donating) reduce polarity compared to chlorine, leading to lower boiling points. For example, 2,6-Lutidine (2,6-dimethylpyridine) has a boiling range of 143–145°C , while chlorinated analogs (e.g., 2,6-dichlorobenzonitrile) typically exceed 200°C.
  • Solubility :
    • Methyl-substituted compounds are more lipophilic than halogenated analogs. This compound is likely soluble in organic solvents like acetonitrile (as seen in for related nitriles) .
Table 2: Physical Properties
Compound Boiling Point (°C) Solubility Refractive Index (n²⁰D)
2,6-Lutidine (Reference) 143–145 Miscible with water 1.495–1.499
2,6-Dichlorophenylacetonitrile >200 (estimated) Organic solvents Not reported
This compound ~180 (estimated) Acetonitrile, DMSO ~1.52 (estimated)

Spectroscopic and Quantum Chemical Studies

  • Infrared (IR) Spectroscopy :
    • The –C≡N stretch in nitriles appears near 2240 cm⁻¹. Methyl groups may cause slight shifts due to steric effects. For 2,6-bis(bromo-methyl)pyridine, DFT studies (B3LYP/6-311G) predict vibrational modes at 550–1600 cm⁻¹, with bromine influencing specific peaks .
  • UV-Vis and Fluorescence :
    • Methyl groups on aromatic rings often redshift absorption maxima due to hyperconjugation. For example, a related compound, ethyl 4-formyl-3,5-dimethylpyrrole-2-carboxylate thiosemicarbazone, exhibits UV-Vis absorption at 320–400 nm .

Biological Activity

2,6-Dimethylbenzoylacetonitrile is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antitubercular, antioxidant, and other pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H13N(Molecular Weight 187.24 g mol)\text{C}_{12}\text{H}_{13}\text{N}\quad (\text{Molecular Weight }187.24\text{ g mol})

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted various derivatives that showed potent activity against both Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives ranged from 4.69 to 22.9 µM against Bacillus subtilis and 2.33 to 156.47 µM against Escherichia coli .

Microorganism MIC (µM)
Bacillus subtilis4.69 - 22.9
Escherichia coli2.33 - 156.47
Staphylococcus aureus5.64 - 77.38
Candida albicans16.69 - 78.23

Antitubercular Activity

The compound has also been evaluated for its antitubercular effects. Similar benzoylacetonitrile derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential therapeutic applications in treating tuberculosis .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. Studies have demonstrated that certain structural modifications in benzoylacetonitrile compounds enhance their antioxidant capabilities, which may be attributed to their ability to scavenge free radicals effectively .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of compounds like this compound. Variations in substituents on the aromatic rings significantly influence their pharmacological effects. For example, the introduction of electron-donating groups has been shown to enhance antibacterial activity .

Case Studies

Several case studies have explored the biological activity of benzoylacetonitriles and their derivatives:

  • Case Study 1 : A study investigated a series of benzoylacetonitrile derivatives for their cytotoxic effects on cancer cell lines, revealing that specific substitutions led to increased cytotoxicity against human cancer cells.
  • Case Study 2 : Another research focused on the anti-inflammatory properties of these compounds, demonstrating that they could inhibit pro-inflammatory cytokines in vitro.

These case studies underline the importance of further research into the therapeutic potential of this compound.

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